BenchChemオンラインストアへようこそ!

Cefatrizine

Antimicrobial susceptibility testing Minimum inhibitory concentration Gram-negative bacteria

Cefatrizine (SK&F 60771, BL-S640) is a first-generation oral cephalosporin with quantifiable performance advantages over same-class alternatives: 2–4× lower MICs vs cephalexin against Gram-negative pathogens, ~2.4× lower β-lactamase hydrolysis rate than cefaclor, and a prolonged elimination half-life (≈9 h in calves vs 3 h for cefaclor). Clinical data demonstrate equivalent efficacy to cefpodoxime proxetil (97.5% vs 99%) at substantially lower cost, plus comparable outcomes to cefadroxil at 50% of the daily dose. Ideal as a reference standard in susceptibility panels, PK/PD modeling, and new β-lactam development. Order high-purity, research-grade cefatrizine for your next study.

Molecular Formula C18H18N6O5S2
Molecular Weight 462.5 g/mol
CAS No. 51627-14-6
Cat. No. B1668820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefatrizine
CAS51627-14-6
SynonymsBL S 640
BL S640
BL-S 640
BL-S640
BLS 640
BLS640
Cefatrizine
S 640 P
S 640-P
S 640P
S-640P
S640P
SK and F 60771
SK and F-60771
SK and F60771
SKF 60771
SKF-60771
SKF60771
Molecular FormulaC18H18N6O5S2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
InChIInChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1
InChIKeyUOCJDOLVGGIYIQ-PBFPGSCMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefatrizine 51627-14-6: A First-Generation Oral Cephalosporin with Differentiated MIC Profile


Cefatrizine (CAS 51627-14-6, also known as SK&F 60771, BL-S640) is a semisynthetic, first-generation, orally active cephalosporin antibiotic belonging to the β-lactam class [1]. Its mechanism involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby inhibiting cell wall synthesis [2]. Structurally, it is a 7-phenylglycyl cephalosporin featuring a 3-heterocyclicthiomethyl substituent, specifically a 1,2,3-triazol-4-yl thiomethyl group at the C-3 position, which confers distinct physicochemical and antimicrobial properties compared to other oral cephalosporins [3].

Cefatrizine 51627-14-6 Procurement: Why Not All First-Generation Oral Cephalosporins Are Interchangeable


Within the first-generation oral cephalosporin class, significant variations exist in antibacterial spectrum, pharmacokinetic parameters, and beta-lactamase susceptibility that preclude simple substitution. Cefatrizine demonstrates 2- to 4-fold lower MICs against key Gram-negative pathogens compared to cephalexin [1], while exhibiting a longer elimination half-life than cefaclor in certain models [2]. Its beta-lactamase stability profile differs markedly from cefaclor, with a relative hydrolysis rate approximately 2.4-fold lower [3]. Furthermore, clinical trial data demonstrate equivalent efficacy to newer-generation agents like cefpodoxime proxetil at substantially reduced treatment costs [4], and comparable outcomes to cefadroxil with a 50% lower recommended daily dose [5]. These quantifiable differences underscore that procurement decisions based solely on class membership, without consideration of specific differential performance metrics, may compromise both therapeutic outcomes and economic efficiency.

Cefatrizine 51627-14-6 vs. Comparators: Head-to-Head Quantitative Evidence for Informed Sourcing


Superior Gram-Negative MICs: Cefatrizine Demonstrates 2- to 4-Fold Lower MICs Than Cephalexin Against E. coli and K. pneumoniae

In a head-to-head comparison using the plate dilution method against clinical isolates, cefatrizine exhibited MICs that were 2- to 4-fold lower than those of cephalexin (CEX) against Staphylococcus aureus, Escherichia coli, and Klebsiella species [1]. Specifically, against E. coli and Klebsiella, cefatrizine's MIC values ranged from 0.78 to 1.56 μg/mL and 0.78 to 6.25 μg/mL, respectively, which were 1/8 to 1/4 times lower than those of cephalexin [2]. This quantitative advantage positions cefatrizine as a more potent option for infections where these Gram-negative pathogens are suspected or confirmed.

Antimicrobial susceptibility testing Minimum inhibitory concentration Gram-negative bacteria

Extended Half-Life in Veterinary Models: Cefatrizine Exhibits a 3-Fold Longer Elimination Half-Life Than Cefaclor and Cefadroxil in Calves

In a comparative pharmacokinetic study conducted in pre-ruminating calves, cefatrizine demonstrated a significantly prolonged elimination half-life (t½β) of approximately 9 hours, compared to 3 hours for both cefaclor and cefadroxil [1]. This threefold extension in half-life suggests the potential for less frequent dosing regimens in veterinary applications, which could improve compliance and reduce handling stress. Additionally, cefatrizine achieved MIC90 values of 3.12 µg/mL, substantially lower than the 12.5 µg/mL observed for cephalexin and cefadroxil against the same panel of veterinary pathogens [1].

Pharmacokinetics Veterinary medicine Elimination half-life

Cost-Effective Clinical Efficacy: Cefatrizine Achieves 97.5% Success Rate Equivalent to Cefpodoxime Proxetil with Substantially Lower Treatment Cost

A multicenter, randomized, open-label clinical trial involving 250 adult patients with superinfected chronic obstructive pulmonary disease (COPD) compared cefatrizine (1 g/day) against cefpodoxime proxetil (400 mg/day) [1]. The study demonstrated equivalent clinical efficacy, with success rates of 97.5% for cefatrizine and 99% for cefpodoxime proxetil, and comparable safety profiles [1]. Critically, the authors noted that the cost of treatment was 'much lower' for cefatrizine, positioning it as a more economically viable option without sacrificing therapeutic outcomes [1]. This evidence supports the selection of cefatrizine as a cost-effective alternative to newer-generation oral cephalosporins in appropriate clinical settings.

Clinical trial Cost-effectiveness COPD superinfection

Superior Beta-Lactamase Stability Over Cefaclor: Cefatrizine Exhibits 2.4-Fold Lower Relative Hydrolysis Rate Against Staphylococcal Beta-Lactamase

A comparative study investigating the relative rates of hydrolysis (RH) by staphylococcal beta-lactamase (RH of penicillin G = 100) revealed significant differences among oral cephalosporins [1]. Cefatrizine demonstrated an RH value of 1.4, which was 2.4-fold lower than that of cefaclor (RH = 3.4) [1]. This indicates that cefatrizine is substantially more stable in the presence of staphylococcal beta-lactamase, suggesting potentially better performance against beta-lactamase-producing strains of S. aureus. However, cephalexin and cephradine exhibited even greater stability (RH = 0.3 each) [1], highlighting a nuanced trade-off between Gram-negative potency (where cefatrizine excels) and staphylococcal beta-lactamase stability.

Beta-lactamase stability Antimicrobial resistance Staphylococcus aureus

Dose Efficiency vs. Cefadroxil: Comparable Clinical Success at Half the Daily Dose in Pediatric Acute Otitis Media

An epidemiological study of 639 children with acute otitis media compared cefatrizine (50 mg/kg/day) against cefadroxil (100 mg/kg/day) administered for 10 days [1]. The clinical success rates were nearly identical: 88.1% for cefatrizine and 89.3% for cefadroxil, both with excellent safety profiles [1]. This evidence demonstrates that cefatrizine can achieve equivalent therapeutic outcomes at a 50% lower daily dose, which may translate to reduced drug exposure, potentially lower incidence of dose-related adverse events, and decreased overall drug cost per treatment course.

Pediatric infectious disease Acute otitis media Dosing regimen

Cefatrizine 51627-14-6: Evidence-Backed Application Scenarios for Research and Industrial Use


Antimicrobial Susceptibility Testing Reference Standard for Gram-Negative Potency Comparisons

Cefatrizine can serve as a potent reference compound in susceptibility testing panels, particularly when evaluating the activity of new oral cephalosporins against Escherichia coli, Klebsiella pneumoniae, and other Enterobacteriaceae. Its MIC values are consistently 2- to 4-fold lower than cephalexin [1], providing a clear benchmark for quantifying potency improvements in novel analogs. Research laboratories developing new β-lactam antibiotics can utilize cefatrizine as a positive control to assess Gram-negative coverage, leveraging its well-characterized activity profile against a range of clinically relevant pathogens.

Pharmacoeconomic Modeling and Formulary Decision Support

Procurement and formulary management teams can utilize the clinical trial data demonstrating cefatrizine's equivalent efficacy to cefpodoxime proxetil (97.5% vs. 99% success rate) with 'much lower' treatment costs [1] as a basis for pharmacoeconomic models. Similarly, the comparable outcomes to cefadroxil at half the daily dose in pediatric otitis media [2] support cost-minimization analyses. These quantitative data points enable data-driven decisions regarding formulary inclusion, therapeutic interchange policies, and budget impact projections, particularly in healthcare systems seeking to optimize antimicrobial expenditure without compromising patient outcomes.

Veterinary Pharmacokinetic Studies and Dosage Regimen Optimization

In veterinary research settings, cefatrizine's prolonged elimination half-life of approximately 9 hours in calves, compared to 3 hours for cefaclor and cefadroxil [1], makes it an attractive candidate for studies investigating extended-interval dosing regimens. Its favorable pharmacokinetic profile, combined with MIC90 values of 3.12 µg/mL against common veterinary pathogens such as Salmonella species, E. coli, and Pasteurella multocida [1], positions cefatrizine as a valuable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling and the development of optimized dosing strategies in food-producing animals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefatrizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.